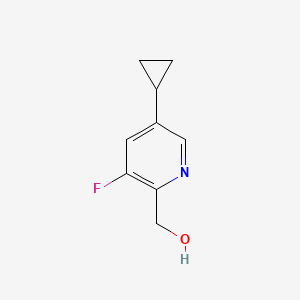
(5-Cyclopropyl-3-fluoropyridin-2-yl)methanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(5-Cyclopropyl-3-fluoropyridin-2-yl)methanol: is an organic compound with a molecular formula of C9H9FNO It features a pyridine ring substituted with a cyclopropyl group at the 5-position, a fluorine atom at the 3-position, and a methanol group at the 2-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5-Cyclopropyl-3-fluoropyridin-2-yl)methanol typically involves the following steps:
Cyclopropylation: Introduction of the cyclopropyl group to the pyridine ring.
Fluorination: Substitution of a hydrogen atom with a fluorine atom at the 3-position of the pyridine ring.
Methanol Addition: Introduction of the methanol group at the 2-position of the pyridine ring.
The specific reaction conditions, such as temperature, pressure, and catalysts, can vary depending on the desired yield and purity of the final product. Industrial production methods often involve optimizing these conditions to achieve large-scale synthesis efficiently.
Chemical Reactions Analysis
Types of Reactions
(5-Cyclopropyl-3-fluoropyridin-2-yl)methanol undergoes various chemical reactions, including:
Oxidation: The methanol group can be oxidized to form an aldehyde or carboxylic acid.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The fluorine atom can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like sodium hydride (NaH) and various halogenating agents can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methanol group can yield (5-Cyclopropyl-3-fluoropyridin-2-yl)carboxylic acid.
Scientific Research Applications
(5-Cyclopropyl-3-fluoropyridin-2-yl)methanol has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with various biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which (5-Cyclopropyl-3-fluoropyridin-2-yl)methanol exerts its effects involves interactions with specific molecular targets and pathways. The cyclopropyl and fluorine substituents can influence the compound’s binding affinity and selectivity for these targets, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- (5-Cyclopropyl-2-fluoropyridin-3-yl)methanol
- (5-Bromo-3-fluoropyridin-2-yl)methanol
- (5-Chloro-3-fluoropyridin-2-yl)methanol
Uniqueness
(5-Cyclopropyl-3-fluoropyridin-2-yl)methanol is unique due to the specific arrangement of its substituents, which can result in distinct chemical and biological properties compared to its analogs. The presence of the cyclopropyl group and the fluorine atom can significantly impact its reactivity and interactions with other molecules.
Properties
Molecular Formula |
C9H10FNO |
|---|---|
Molecular Weight |
167.18 g/mol |
IUPAC Name |
(5-cyclopropyl-3-fluoropyridin-2-yl)methanol |
InChI |
InChI=1S/C9H10FNO/c10-8-3-7(6-1-2-6)4-11-9(8)5-12/h3-4,6,12H,1-2,5H2 |
InChI Key |
TUKNFDKNHRQMIM-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1C2=CC(=C(N=C2)CO)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















